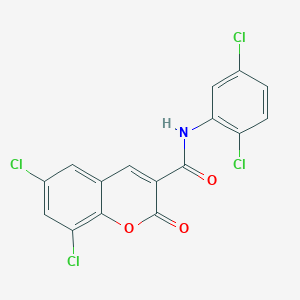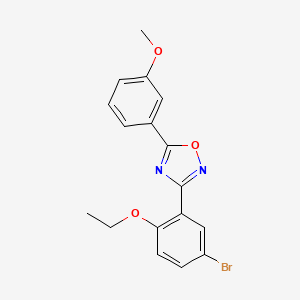![molecular formula C17H19BrO3 B5130390 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5130390.png)
1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene is a chemical compound that has been widely used in scientific research. It is a member of the class of compounds known as beta blockers, which are commonly used to treat hypertension, angina, and other cardiovascular diseases. In
作用機序
The mechanism of action of 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene involves its binding to the beta-1 adrenergic receptor subtype. This binding blocks the action of the endogenous ligands, epinephrine and norepinephrine, which normally activate the receptor and increase heart rate and contractility. By blocking this receptor subtype, 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene reduces heart rate and contractility, leading to its use as a beta blocker.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene are primarily related to its ability to block the beta-1 adrenergic receptor subtype. This leads to a reduction in heart rate and contractility, as well as a decrease in the release of renin from the kidneys. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects, which may be related to its ability to block the beta-1 adrenergic receptor subtype.
実験室実験の利点と制限
The advantages of using 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene in lab experiments include its selectivity for the beta-1 adrenergic receptor subtype, which allows for the specific study of this receptor subtype in cardiovascular physiology and pharmacology. In addition, it has a relatively long half-life, which allows for sustained effects and reduces the need for frequent dosing.
The limitations of using 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene in lab experiments include its potential for off-target effects, as it may also block other adrenergic receptor subtypes at higher concentrations. In addition, its use may be limited by its solubility and stability, which may require the use of specialized solvents and storage conditions.
将来の方向性
There are several future directions for research involving 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene. These include further studies of its anti-inflammatory and anti-oxidant effects, as well as its potential use in the treatment of other diseases such as asthma and chronic obstructive pulmonary disease. In addition, there is a need for the development of more selective beta-1 adrenergic receptor blockers, which may have fewer off-target effects and greater therapeutic potential.
合成法
The synthesis of 1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene involves the reaction of 3-(3-ethoxyphenoxy)propylamine with 1-bromo-2-nitrobenzene in the presence of a reducing agent such as iron powder or stannous chloride. The resulting nitro compound is then reduced to the corresponding amine using sodium dithionite, followed by reaction with 4-bromophenol in the presence of a base such as potassium carbonate to yield the final product.
科学的研究の応用
1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene has been used extensively in scientific research as a tool to study the beta-adrenergic receptor system. It has been shown to selectively block the beta-1 adrenergic receptor subtype, which is primarily responsible for regulating heart rate and contractility. This has led to its use in studies of cardiovascular physiology and pharmacology.
特性
IUPAC Name |
1-bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-14-7-5-8-15(13-14)20-11-6-12-21-17-10-4-3-9-16(17)18/h3-5,7-10,13H,2,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASSYVAJPPRMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-[3-(3-ethoxyphenoxy)propoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tetraethyl 5',5',6'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5130315.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl phenylcarbamate](/img/structure/B5130336.png)
![8-{[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}quinoline](/img/structure/B5130343.png)
![4-[3-(benzyloxy)-4-methoxybenzyl]thiomorpholine](/img/structure/B5130345.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxybenzyl)benzamide](/img/structure/B5130346.png)
![benzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5130354.png)
![4-chloro-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5130365.png)
![3,4,5,6-tetrachloro-11-methoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5130367.png)



![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)propanamide](/img/structure/B5130388.png)
![2-{2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5130394.png)
![5-({[4-(diethylamino)-1-methylbutyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130411.png)